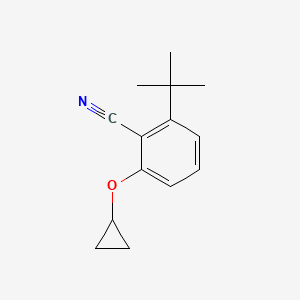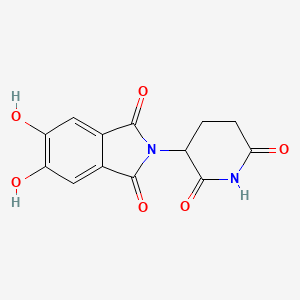
beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate): is a complex organic compound with a molecular formula of C26H36O9S. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and function of sugars and their derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways, particularly in the synthesis of complex carbohydrates and glycosides .
Biology: In biological research, it is used to study the metabolism and function of sugars in living organisms. It is also used in the development of biochemical assays to detect and quantify specific sugars .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Beta-D-Glucopyranosiduronic acid, phenyl 1-thio-, methyl ester, triacetate
- Methyl 4-methylphenyl 2,3-di-O-benzyl-1-thio-beta-D-glucopyranosiduronate
- Beta-D-Glucopyranosiduronic acid, 4-formylphenyl, methyl ester, 2,3,4-triacetate
Uniqueness: What sets beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C26H36O9S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
methyl 6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3 |
Clé InChI |
OZYYERIRINHSJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12096755.png)




![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)






![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)

